N-(2,6-dimethylphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide
Description
N-(2,6-dimethylphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is a structurally complex acetamide derivative featuring a 2,6-dimethylphenyl group at the amide nitrogen and a pyrazole ring substituted with a morpholino moiety and a 4-methoxyphenyl group. This compound’s design integrates multiple pharmacophores: the pyrazole ring is a common scaffold in medicinal chemistry for enzyme inhibition, the morpholino group enhances solubility and pharmacokinetics, and the methoxyphenyl substituent may influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-17-5-4-6-18(2)23(17)25-22(29)16-28-15-21(19-7-9-20(30-3)10-8-19)24(26-28)27-11-13-31-14-12-27/h4-10,15H,11-14,16H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPUVWGKHBFAGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide, a compound with the CAS number 1286733-16-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of 420.5 g/mol. The structure includes a morpholino group and a pyrazole moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1286733-16-1 |
| Molecular Formula | C₃₄H₃₈N₄O₃ |
| Molecular Weight | 420.5 g/mol |
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antiviral properties. For example, certain pyrazole derivatives have shown inhibitory effects against viral replication in cultured cells, with effective concentrations (EC50) ranging from 0.20 to 0.35 μM in specific assays . The presence of the morpholino group is believed to enhance binding affinity to viral proteins.
Anticancer Activity
Research has demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. In particular, it has been noted for its ability to inhibit cell proliferation in A-431 and Jurkat cells, with IC50 values lower than those of standard chemotherapy agents like doxorubicin . The SAR analysis suggests that substituents on the phenyl ring play a crucial role in modulating activity; specifically, dimethyl substitutions enhance potency.
The proposed mechanism of action involves the interaction with specific protein targets within the cell. Molecular dynamics simulations suggest that the compound binds primarily through hydrophobic interactions, which may stabilize its conformation and enhance its biological activity . Additionally, compounds with similar structures have been shown to induce apoptosis in cancer cells by activating intrinsic pathways.
Case Studies
- Antiviral Efficacy : A study involving derivatives of pyrazole showed that modifications at the C-2 and N-3 positions significantly increased antiviral activity against HIV reverse transcriptase . The compound's structure allowed for better interaction with the enzyme's active site.
- Anticancer Studies : In vitro studies on A-431 and Jurkat cells revealed that this compound exhibited IC50 values significantly lower than those of standard treatments, indicating high efficacy as a potential anticancer agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Acetamide Derivatives
The compound shares structural motifs with several acetamide-based chemicals, particularly herbicides and intermediates. Below is a comparative analysis based on substituents, applications, and physicochemical properties:
Structural Comparison
Functional and Application Differences
- Target Compound: The absence of a chlorine atom and presence of a pyrazole-morpholino-methoxyphenyl system suggests non-herbicidal applications. The morpholino group (a saturated six-membered ring with two oxygen atoms) likely improves water solubility, while the pyrazole ring may enable interactions with mammalian enzymes (e.g., kinases) .
- 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide: A simpler acetamide with a diethylamino group, this compound is listed as a chemical intermediate, possibly for synthesizing more complex derivatives. Its melting point (66–69°C) indicates moderate thermal stability .
- Alachlor and Pretilachlor : These chloroacetamides are herbicidal, targeting plant-specific very-long-chain fatty acid synthesis. Their chloro substituents enhance electrophilicity, enabling covalent interactions with plant enzymes, while alkoxy groups (e.g., methoxymethyl) modulate soil mobility and selectivity .
Physicochemical and Pharmacokinetic Insights
- Solubility: The morpholino substituent introduces hydrogen-bonding capacity, likely improving aqueous solubility relative to diethylamino or chloro analogs .
- Metabolic Stability : Methoxy groups are less prone to oxidative metabolism than chlorine, suggesting longer half-life for the target compound compared to herbicidal chloroacetamides .
Research Findings and Implications
Target Compound’s Hypothetical Mechanisms
While direct studies on the target compound are absent in the provided evidence, its structure aligns with kinase inhibitors (e.g., pyrazole-based drugs like crizotinib). The morpholino group could mimic ATP’s ribose moiety, facilitating binding to kinase active sites.
Contrast with Herbicidal Acetamides
Classical herbicidal acetamides (e.g., alachlor) rely on chloro substituents for reactivity and alkyl chains for soil penetration. The target compound’s lack of chlorine and inclusion of aromatic heterocycles suggests divergent bioactivity, likely unrelated to plant-specific pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
